3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine is a chemical compound with the empirical formula C9H9ClN4S and a molecular weight of 240.71 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine typically involves the reaction of 4-chlorobenzyl chloride with 4-amino-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and yield of the product. The final product is typically isolated through filtration, washing, and drying processes.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to inhibit various enzymes and cellular pathways.
Agriculture: It is explored for its use as a fungicide and herbicide, providing protection against a wide range of plant pathogens.
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various substances.
Cellular Pathways: It can interfere with cellular pathways involved in cell division and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine
- 3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine
- 3-[(4-bromobenzyl)thio]-4H-1,2,4-triazol-4-amine
Uniqueness
3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine is unique due to the presence of the chlorobenzyl group, which imparts specific chemical and biological properties. The chlorine atom enhances the compound’s reactivity and its ability to interact with various biological targets, making it a valuable compound for research and development .
Biological Activity
3-[(4-Chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine (CAS No. 522626-00-2) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₉H₉ClN₄S
- Molecular Weight : 240.71 g/mol
- Structure : The compound features a triazole ring substituted with a chlorobenzyl thio group, which is critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound encompasses various pharmacological effects, including:
-
Antimicrobial Activity :
- Several studies have indicated that triazole derivatives exhibit significant antibacterial and antifungal properties. The presence of the thioether linkage in this compound enhances its interaction with microbial enzymes, potentially disrupting their function.
-
Anticancer Properties :
- Research has highlighted the anticancer potential of triazole derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it has been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
-
Antiviral Effects :
- Triazoles are known for their antiviral properties. Preliminary studies suggest that this compound may inhibit viral replication by interfering with viral protein synthesis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways essential for microbial survival and proliferation.
- DNA Interaction : The triazole ring may intercalate into DNA or RNA strands, disrupting nucleic acid function and leading to cell death.
Case Studies
Several studies have been conducted to evaluate the biological activities of this compound:
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the triazole ring and the chlorobenzyl thio group significantly influence the biological activity of the compound. Variations in substituents can enhance potency and selectivity towards specific biological targets.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c10-8-3-1-7(2-4-8)5-15-9-13-12-6-14(9)11/h1-4,6H,5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDWAMOOVBHPKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=CN2N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.